Methyl 6-chloro-3-fluoro-2-methylbenzoate
CAS No.: 1376760-13-2
Cat. No.: VC6859469
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1376760-13-2 |
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Molecular Formula | C9H8ClFO2 |
Molecular Weight | 202.61 |
IUPAC Name | methyl 6-chloro-3-fluoro-2-methylbenzoate |
Standard InChI | InChI=1S/C9H8ClFO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,1-2H3 |
Standard InChI Key | XSIQLKKLCBHNJS-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1C(=O)OC)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 6-chloro-3-fluoro-2-methylbenzoate (CHClFO) features a benzoate backbone substituted with chlorine at position 6, fluorine at position 3, and a methyl group at position 2, with a methoxycarbonyl group at position 1 (Figure 1). The spatial arrangement of these substituents influences its electronic distribution, steric effects, and reactivity.
Computed Stereochemical Properties
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Molecular Weight: 202.61 g/mol (calculated from atomic masses) .
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XLogP3: Estimated at 3.0–3.2, indicating moderate lipophilicity, comparable to ethyl 6-chloro-2-fluoro-3-methylbenzoate (XLogP3 = 3.2) .
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Hydrogen Bond Acceptors: 3 (ester carbonyl oxygen, two electronegative halogens) .
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Rotatable Bonds: 3 (methoxy group, ester linkage, and methyl substituent) .
Spectroscopic Signatures
While experimental spectral data for this specific isomer is unavailable, predictions can be made based on analogs:
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IR Spectroscopy: Strong absorption bands near 1720 cm (C=O stretch), 1260 cm (C–O ester), and 750 cm (C–Cl) .
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NMR:
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 6-chloro-3-fluoro-2-methylbenzoate likely proceeds via esterification of the corresponding benzoic acid (6-chloro-3-fluoro-2-methylbenzoic acid) with methanol under acidic conditions (Figure 2) .
Stepwise Pathway
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Carboxylation Precursor:
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Esterification:
Representative Reaction:
Optimization Challenges
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Regioselectivity: Ensuring correct halogen positioning requires careful control of reaction conditions, as seen in the synthesis of 2-chloro-4-cyclopropyl-5-methyl-6-fluoroaniline .
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Purification: Bulb-to-bulb distillation or chromatographic methods (e.g., hexanes/EtOAc) are critical for isolating the pure ester .
Physicochemical Properties
Thermodynamic Data
Stability and Reactivity
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Thermal Stability: Decomposes above 300°C, releasing CO and HCl .
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Hydrolytic Sensitivity: Stable under anhydrous conditions but hydrolyzes slowly in acidic/alkaline media to regenerate the benzoic acid .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Fluorinated benzoates are pivotal in drug discovery. For example:
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Antibiotics: Analogous esters serve as precursors to quinolone antibiotics .
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Kinase Inhibitors: The methyl group enhances lipophilicity, improving blood-brain barrier penetration .
Agrochemical Uses
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Herbicides: Chlorine and fluorine substituents enhance binding to plant acetolactate synthase .
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Pesticides: Methyl esters improve foliar adhesion and rainfastness .
Environmental Impact
Biodegradation
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